molecular formula C9H10O4 B131953 Methyl 3,4-dihydroxyphenylacetate CAS No. 25379-88-8

Methyl 3,4-dihydroxyphenylacetate

Cat. No. B131953
CAS RN: 25379-88-8
M. Wt: 182.17 g/mol
InChI Key: UGFILLIGHGZLHE-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxyphenylacetate is a chemical compound that has been studied for its potential applications in various fields, including medicine and organic synthesis. It is known for its inhibitory activity against enterovirus 71 (EV71) infection, suggesting its potential as an antiviral agent . The compound is also of interest in the synthesis of catechol-O-methyl transferase (COMT) inhibitors, which are important in the metabolism of catecholamines .

Synthesis Analysis

The synthesis of related compounds provides insight into the methods that could be applied to methyl 3,4-dihydroxyphenylacetate. For instance, a similar compound, methyl 4-hydroxyphenylacetate, was synthesized from p-hydroxyphenylacetic acid and methyl alcohol using strong acidic cation exchange resin, indicating a possible route for synthesizing methyl 3,4-dihydroxyphenylacetate . Additionally, the synthesis of 3,4-(methylenedioxy)phenylacetic acid involved a three-step reaction starting from piperonal aldehyde, which could be adapted for the synthesis of methyl 3,4-dihydroxyphenylacetate .

Molecular Structure Analysis

While the specific molecular structure of methyl 3,4-dihydroxyphenylacetate is not detailed in the provided papers, the structure of related compounds can be inferred. For example, the crystal structure of methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate includes weak intramolecular C—H⋯N hydrogen bonds and intermolecular C—H⋯O and C—H⋯π interactions . These types of interactions could also be present in the molecular structure of methyl 3,4-dihydroxyphenylacetate.

Chemical Reactions Analysis

The chemical reactivity of methyl 3,4-dihydroxyphenylacetate can be deduced from the reactions of structurally similar compounds. For instance, the synthesis of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates involved reactions of methyl 3,4,6-trioxoalkanoates with arylamines and aromatic aldehydes . This suggests that methyl 3,4-dihydroxyphenylacetate could potentially undergo similar reactions with amines and aldehydes to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3,4-dihydroxyphenylacetate are not explicitly described in the provided papers. However, the low toxicity of the compound has been reported, with a CC50 of 0.072 6 microg x microL(-1), which is relevant for its potential use in medical applications . The synthesis of related compounds often involves conditions that could be applicable to methyl 3,4-dihydroxyphenylacetate, such as the use of sodium hydroxide for hydrolysis and acidification with hydrochloric acid .

Scientific Research Applications

Methodological Development in Neurochemistry

A study by De Benedetto et al. (2014) developed a rapid and simple high-performance liquid chromatography method for determining various neurochemicals, including 3,4-dihydroxyphenylacetic acid (DOPAC) in mouse brain homogenate. This method's simplicity and rapidity make it suitable for determining 3,4-dihydroxyphenylacetic acid and other neurotransmitters in animal tissues, demonstrating its applicability in neurochemistry and neurological disease research (De Benedetto et al., 2014).

Chemical Synthesis

En Da (2012) discusses a novel synthetic method of hydroxytyrosol, where methyl 3,4-dihydroxyphenylacetate is obtained from the reaction of 3,4-dihydroxyphenylacetic acid with SOCl2 in methanol. This presents a new avenue in chemical synthesis, highlighting the role of methyl 3,4-dihydroxyphenylacetate in producing significant natural products (En Da, 2012).

Antiviral Research

A study by Ying-qiu Zhang, Chunlin Zhao, and Zhu Yang (2012) identified the inhibitory activity of methyl 3,4-dihydroxyphenylacetate on enterovirus 71 (EV71) infection. This research opens the door for potential antiviral therapies using methyl 3,4-dihydroxyphenylacetate, especially against EV71 (Ying-qiu Zhang, Chunlin Zhao, Zhu Yang, 2012).

Metabolic and Biochemical Analysis

Research by Murphy et al. (1969) and other studies have focused on understanding the metabolic pathways and biochemical significance of 3,4-dihydroxyphenylacetic acid in various biological systems. These studies provide insights into the metabolism of this compound in different organisms, including humans and fish, highlighting its importance in biomedical research (Murphy et al., 1969), (Scheline, 1962).

Neuropharmacology

Various studies have explored the role of 3,4-dihydroxyphenylacetic acid in neuropharmacology. This includes research on its effects in brain regions, implications for diseases like Parkinson's, and its role in neurotransmitter metabolism. These studies are crucial for understanding neurological diseases and developing potential treatments (Hefti, 1979), (Soares-da-Silva & Garrett, 1990).

Safety and Hazards

Methyl 3,4-dihydroxyphenylacetate causes skin irritation and serious eye irritation . After inhalation, it is recommended to get fresh air . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . After eye contact, rinse out with plenty of water . After swallowing, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

Relevant Papers Methyl 3,4-dihydroxyphenylacetate effectively inhibits enterovirus 71 replication in rhabdomyosarcoma cells, suggesting it as a potential antiviral therapy with low toxicity .

properties

IUPAC Name

methyl 2-(3,4-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFILLIGHGZLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451666
Record name Methyl 3,4-dihydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydroxyphenylacetate

CAS RN

25379-88-8
Record name Methyl 3,4-dihydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-Dihydroxyphenylacetate
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Synthesis routes and methods

Procedure details

A mixture of 3,4-dihydroxyphenylacetic acid (10.0 g) and concentrated sulphuric acid (0.5 ml ) in methanol (70 ml) was heated under reflux for 16 hours. The mixture was concentrated, water was added and the mixture was neutralised to pH7 using sodium carbonate. The cloudy solution obtained was extracted with dichloromethane (200 ml), dried (Na2SO4) and evaporated to give a yellow gum (7.64 g). LRMS m/z=183(m+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the natural occurrence of methyl 3,4-dihydroxyphenylacetate?

A: Methyl 3,4-dihydroxyphenylacetate is found as a key component in the defensive secretions of certain diving beetle species, specifically within the Laccophilinae subfamily. [] This compound is particularly significant as it suggests a potential phylogenetic link within the Dytiscidae family, as it is commonly found across various subfamilies.

Q2: Can you describe a novel synthetic method for methyl 3,4-dihydroxyphenylacetate?

A: A novel synthetic route for methyl 3,4-dihydroxyphenylacetate leverages the Bouveault-Blanc reduction. [] This method begins with the synthesis of 3,4-dihydroxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid. Subsequently, 3,4-dihydroxyphenylacetic acid reacts with thionyl chloride (SOCl2) in methanol to yield methyl 3,4-dihydroxyphenylacetate. This approach offers a new perspective on synthesizing this compound.

Q3: Has methyl 3,4-dihydroxyphenylacetate been isolated from any plant sources?

A: Research has identified methyl 3,4-dihydroxyphenylacetate within the roots of Datura metel. [] This finding, alongside other compounds isolated from the plant, suggests potential anti-inflammatory properties associated with this compound. Further investigation is needed to understand its specific mechanisms of action in this context.

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